2-Chloro-4-(trifluoromethyl)nicotinamide

Catalog No.
S780048
CAS No.
886762-28-3
M.F
C7H4ClF3N2O
M. Wt
224.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(trifluoromethyl)nicotinamide

CAS Number

886762-28-3

Product Name

2-Chloro-4-(trifluoromethyl)nicotinamide

IUPAC Name

2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide

Molecular Formula

C7H4ClF3N2O

Molecular Weight

224.57 g/mol

InChI

InChI=1S/C7H4ClF3N2O/c8-5-4(6(12)14)3(1-2-13-5)7(9,10)11/h1-2H,(H2,12,14)

InChI Key

MHZFYGMDUWFDLU-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1C(F)(F)F)C(=O)N)Cl

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)C(=O)N)Cl

Agrochemicals

Veterinary Products

Synthesis of Metal-Organic Frameworks (MOFs)

Catalytic Ligands

Synthesis of Aminopyridines

Synthesis of Bipyridines

Fluorinated Building Blocks

Synthesis of Pyridyllithiums

Preparation of Methiodide Salts

Reactant for Amination Reactions

Catalytic Ligand for Oxidative Coupling

2-Chloro-4-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C7H4ClF3N2OC_7H_4ClF_3N_2O and a molecular weight of approximately 224.57 g/mol. This compound features a chlorinated nicotinamide structure, where a trifluoromethyl group is attached to the aromatic ring. The presence of both chlorine and trifluoromethyl groups significantly influences its chemical properties and biological activity, making it a subject of interest in medicinal chemistry.

Currently, there is no scientific literature available on the specific mechanism of action of 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide.

  • Potential skin and eye irritant: The presence of the amide bond suggests potential irritation upon contact [].
  • May be harmful if ingested or inhaled: Following general lab safety procedures is recommended when handling the compound [].
, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as hydrolysis or amination.
  • Acylation: The amine group can react with acyl chlorides to form amides.
  • Reduction: The compound may be reduced to yield different derivatives.

A notable reaction involves the synthesis of N-cyanomethyl-4-(trifluoromethyl)nicotinamide from 4-(trifluoromethyl)nicotinic acid and chloroacetonitrile, achieving high yields under specific conditions .

2-Chloro-4-(trifluoromethyl)nicotinamide exhibits significant biological activity, particularly in the realm of pharmaceuticals. Its structural characteristics suggest potential applications as an anti-inflammatory or antimicrobial agent. The trifluoromethyl group enhances lipophilicity, which can improve bioavailability and efficacy in biological systems .

Toxicity

The compound has been classified as harmful if swallowed or if it comes into contact with skin, indicating that safety precautions are necessary when handling it .

Several synthetic routes have been developed for producing 2-chloro-4-(trifluoromethyl)nicotinamide:

  • Direct Chlorination: This method involves chlorinating 4-(trifluoromethyl)nicotinamide using chlorinating agents under controlled conditions.
  • One-Pot Synthesis: A more efficient method includes reacting 4-(trifluoromethyl)nicotinic acid with chloroacetonitrile in the presence of an acid-binding agent, achieving high conversion rates and yields in a single step .

2-Chloro-4-(trifluoromethyl)nicotinamide has various applications, particularly in medicinal chemistry:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of drugs targeting various diseases due to its bioactive properties.
  • Research Tool: The compound is utilized in studies exploring the effects of trifluoromethyl groups on pharmacological activity and drug design.

Studies on the interactions of 2-chloro-4-(trifluoromethyl)nicotinamide with biological targets are essential for understanding its mechanism of action. Interaction studies often focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.
  • Synergistic Effects: Investigating potential synergistic interactions with other therapeutic agents.

These studies help elucidate its role in therapeutic contexts and guide further development.

Several compounds share structural similarities with 2-chloro-4-(trifluoromethyl)nicotinamide. Here is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-Chloro-6-(trifluoromethyl)nicotinamideSimilar chlorination and trifluoromethyl substitutionDifferent position of the trifluoromethyl group
4-Trifluoromethyl-nicotinic acidContains a carboxylic acid instead of an amideMore acidic nature; potential for different biological activity
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acidContains a nitro group and phenoxy linkageIncreased electron-withdrawing effects due to nitro group

These comparisons illustrate how variations in substitution patterns and functional groups can lead to differing chemical behaviors and biological activities.

2-Chloro-4-(trifluoromethyl)nicotinamide (CAS: 886762-28-3) is a fluorinated pyridine derivative with the molecular formula C₇H₄ClF₃N₂O and a molecular weight of 224.57 g/mol. Its IUPAC name is 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide, reflecting the substituents on the pyridine ring: a chlorine atom at position 2, a trifluoromethyl (-CF₃) group at position 4, and a carboxamide (-CONH₂) group at position 3. Alternative designations include 3-carbamoyl-2-chloro-4-(trifluoromethyl)pyridine and 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide.

Table 1: Key Physical and Chemical Properties

PropertyValue/Descriptor
CAS Number886762-28-3
Molecular FormulaC₇H₄ClF₃N₂O
Molecular Weight224.57 g/mol
SMILES NotationNC(=O)C1=C(Cl)N=CC=C1C(F)(F)F
InChI KeyMHZFYGMDUWFDLU-UHFFFAOYSA-N
Melting PointNot explicitly reported
Boiling PointNot explicitly reported
SolubilityLikely polar aprotic solvents

Historical Context and Discovery

The compound emerged as part of broader efforts to optimize trifluoromethylpyridine (TFMP) derivatives for agrochemical and pharmaceutical applications. While its exact synthesis timeline is not documented in public literature, patents such as CN116425671A (2023) describe modern, scalable methods for related intermediates like 2-chloro-4-(trifluoromethyl)pyridine. Early routes to TFMP derivatives, including halogen-exchange reactions (e.g., substituting trichloromethyl groups with fluorine using hydrogen fluoride and metal catalysts), were pioneered in the 1980s. The carboxamide functionalization at position 3 likely arose from medicinal chemistry strategies to enhance hydrogen-bonding capacity in drug candidates.

Position in Trifluoromethylated Heterocyclic Compounds

This compound belongs to the trifluoromethylpyridine (TFMP) family, a subclass of heterocycles where the -CF₃ group confers metabolic stability, lipophilicity, and electron-withdrawing effects. Compared to simpler TFMP derivatives (e.g., 2-chloro-3-trifluoromethylpyridine), the carboxamide group introduces hydrogen-bonding potential, making it a versatile intermediate for drug discovery.

Table 2: Comparison with Related Trifluoromethylpyridines

CompoundSubstituentsPrimary Applications
2-Chloro-4-(trifluoromethyl)nicotinamide-Cl (C2), -CF₃ (C4), -CONH₂ (C3)Pharmaceutical intermediates
Fluazifop-butyl-CF₃, -COO-butylHerbicide
Celecoxib-CF₃, -SO₂NH₂Anti-inflammatory drug
Efavirenz-CF₃, cyclopropane ringHIV inhibitor

Significance in Organofluorine Chemistry

The trifluoromethyl group (-CF₃) is a cornerstone of organofluorine chemistry due to its strong electronegativity, metabolic resistance, and ability to modulate pharmacokinetic properties. In 2-chloro-4-(trifluoromethyl)nicotinamide, the -CF₃ group stabilizes the pyridine ring against oxidative degradation while enhancing binding affinity to biological targets through hydrophobic interactions. The chlorine atom at position 2 further activates the ring for nucleophilic substitution, enabling diversification into complex molecules.

Synthesis and Structural Elucidation

Synthetic Pathways

Halogen-Fluorine Exchange

Early routes to TFMP derivatives involved reacting trichloromethylpyridines with hydrogen fluoride (HF) in the presence of metal halide catalysts (e.g., FeCl₃). For example, 2,3-dichloro-5-(trichloromethyl)pyridine reacts with HF to yield 2-chloro-3-trifluoromethylpyridine, a precursor for further functionalization. However, this method requires harsh conditions and yields underfluorinated byproducts.

Pyridine Ring Construction

Modern approaches, as detailed in CN116425671A (2023), construct the pyridine ring from trifluoromethyl-containing building blocks. A representative synthesis involves:

  • Reacting vinyl n-butyl ether with trifluoroacetic anhydride to form 4-butoxy-1,1,1-trifluoro-3-en-2-one.
  • Cyclizing with trimethylphosphonoacetate under basic conditions to generate a dihydropyridine intermediate.
  • Oxidizing and chlorinating to yield 2-chloro-4-(trifluoromethyl)pyridine, followed by carboxamide formation.

Direct Trifluoromethylation

Trifluoromethyl copper (CuCF₃) can substitute halogens on preformed pyridine rings. For instance, 2-chloro-4-iodonicotinamide reacts with CuCF₃ to install the -CF₃ group, though this method is less common due to reagent costs.

Structural Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Aromatic protons resonate between δ 7.5–8.5 ppm, with splitting patterns indicating substitution.
  • ¹³C NMR: The -CF₃ carbon appears as a quartet near δ 120–125 ppm (J ≈ 270 Hz).

Mass Spectrometry:
The molecular ion peak at m/z 224.57 confirms the molecular weight, with fragments corresponding to loss of -Cl (35.5 Da) and -CONH₂ (44 Da).

Applications and Derivatives

Pharmaceutical Intermediates

The carboxamide group facilitates hydrogen bonding with biological targets, making this compound a key intermediate in kinase inhibitors and antiviral agents. For example, derivatives of 2-chloro-4-(trifluoromethyl)nicotinamide are explored in:

  • Protease inhibitors: The -CONH₂ group mimics peptide bonds, inhibiting viral protease activity.
  • Anticancer agents: -CF₃ enhances cell membrane permeability, improving drug bioavailability.

Agrochemical Development

While less common than non-amidated TFMPs, nicotinamide derivatives are investigated for herbicidal activity. The -CONH₂ group may interfere with plant amino acid biosynthesis, though further structure-activity studies are needed.

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide

Dates

Last modified: 08-15-2023

Explore Compound Types